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Compound of Interest

Compound Name: Fenlean

Cat. No.: B1672511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term treatment

protocols for Fenfluramine (Fintepla®) in patients with Dravet syndrome. The information is

compiled from clinical trial data and prescribing information to guide research and

development.

Quantitative Data Summary
The following tables summarize key quantitative data from long-term studies of Fenfluramine in

Dravet syndrome, including dosing, titration schedules, and efficacy outcomes.

Table 1: Recommended Dosing and Titration of
Fenfluramine
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Patient Population Initial Dosage Titration Schedule

Maximum
Recommended
Maintenance
Dosage

Patients NOT on

concomitant stiripentol
0.1 mg/kg twice daily

May be increased

weekly. For a more

rapid titration, the

dose may be

increased every 4

days.[1]

0.35 mg/kg twice daily

(Maximum daily

dosage of 26 mg)[2][3]

Patients on

concomitant stiripentol

plus clobazam

0.1 mg/kg twice daily

May be increased

weekly based on

efficacy and

tolerability.[1][2]

0.2 mg/kg twice daily

(Maximum daily

dosage of 17 mg)[2]

Fenfluramine is administered orally and can be taken with or without food.[2]

Table 2: Long-Term Efficacy of Fenfluramine in Dravet
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Efficacy Endpoint Study Result Citation

Median Reduction in Monthly

Convulsive Seizure Frequency

(MCSF)

66.8% reduction from baseline

to end of study in a long-term

open-label extension (OLE)

study (median exposure of 824

days).[4]

[4]

Profound Reduction in MCSF

(≥75%)

37% of patients experienced a

profound reduction in MCSF

over the entire treatment

period in an OLE study.[5]

[5]

Clinically Meaningful

Reduction in MCSF (≥50%)

62% of patients experienced a

clinically meaningful reduction

in MCSF over the entire

treatment period in an OLE

study.[5]

[5]

Seizure-Free Interval

The median longest seizure-

free interval was 30 days in the

0.7 mg/kg/day group

compared to 10 days in the

placebo group in a Phase 3

trial.[6]

[6]

Long-Term Seizure Freedom

7.6% of patients (9 out of 118)

achieved seizure freedom in a

real-world analysis with a

median follow-up of 2.8 years.

[7]

[7]

Table 3: Common Adverse Events in Long-Term
Treatment
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Adverse Event Frequency Citation

Decreased appetite ≥10% of patients [4]

Diarrhea ≥10% of patients [4]

Pyrexia (Fever) ≥10% of patients [4]

Nasopharyngitis ≥10% of patients [4]

Decreased weight Common side effect

Somnolence/Lethargy Common side effect

Note: A boxed warning exists for valvular heart disease and pulmonary arterial hypertension.

Regular echocardiogram monitoring is required.[8][9]

Experimental Protocols
This section outlines the methodologies for key experiments and assessments conducted

during long-term clinical trials of Fenfluramine for Dravet syndrome.

Phase 3 Clinical Trial Design (Illustrative Example)
This protocol is based on the design of pivotal Phase 3, randomized, double-blind, placebo-

controlled trials.[6][9][10]

Objective: To evaluate the efficacy and safety of Fenfluramine as an adjunctive therapy in

patients with Dravet syndrome.

Inclusion Criteria:

Age: 2 to 18 years.[10]

Clinical diagnosis of Dravet syndrome with uncontrolled convulsive seizures.[10]

Minimum of six convulsive seizures during a 6-week baseline period.[6]

Stable regimen of antiepileptic drugs for at least 4 weeks prior to screening.[10]
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Exclusion Criteria:

Cardiovascular or cardiopulmonary abnormalities identified by echocardiogram (ECHO) or

electrocardiogram (ECG) at screening.[10]

Study Periods:

Screening Period: To confirm eligibility and establish baseline seizure frequency.

Baseline Period (6 weeks): Parents/caregivers record the number and type of seizures daily

in a diary.[6][10]

Randomization: Patients are randomized to receive Fenfluramine (at varying doses, e.g., 0.2

mg/kg/day or 0.7 mg/kg/day) or a placebo.[6]

Titration Period (2 weeks): The study drug is gradually increased to the target dose.[6][10]

Maintenance Period (12 weeks): Patients continue on the assigned dose.[6][10]

Tapering Period (2 weeks): The study drug is gradually withdrawn to minimize the risk of

increased seizure frequency.[10]

Primary Efficacy Endpoint:

The change in monthly convulsive seizure frequency (MCSF) from baseline compared to the

treatment period.[6]

Safety Assessments:

Regular monitoring of adverse events.

Echocardiogram assessments at baseline, every 6 months during treatment, and 3-6 months

after the final dose to monitor for valvular heart disease and pulmonary arterial hypertension.

[11]

Regular monitoring of weight and growth in pediatric patients.[11]

Open-Label Extension (OLE) Study Protocol
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Objective: To assess the long-term safety and efficacy of Fenfluramine in patients who have

completed a core Phase 3 trial.[5][12]

Study Population: Patients who completed a Phase 3 controlled study.[5]

Treatment:

All patients receive Fenfluramine.

The initial dose is typically 0.2 mg/kg/day for the first month.[13]

Doses are subsequently adjusted by investigators based on individual efficacy and

tolerability.[13]

Assessments:

Efficacy: Continued daily seizure diary to monitor MCSF.[4]

Safety:

Ongoing monitoring of treatment-emergent adverse events (TEAEs).[4]

Regular echocardiograms to monitor cardiac health.[14]

Monitoring of body weight and BMI.[7]

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Fenfluramine, a typical

clinical trial workflow, and the logical relationship of the treatment protocol.
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Caption: Proposed dual mechanism of action of Fenfluramine.
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Caption: Workflow of a typical Phase 3 clinical trial for Fenfluramine.
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Caption: Logical flow of the Fenfluramine treatment protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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